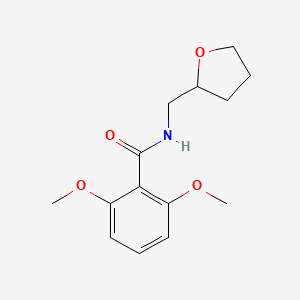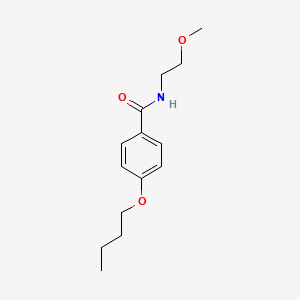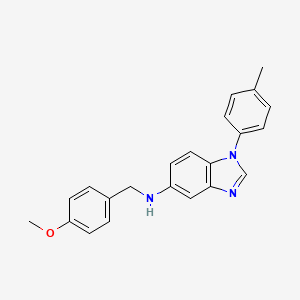![molecular formula C19H26O3 B4926732 [4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol](/img/structure/B4926732.png)
[4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol, also known as MMB-FUBINACA, is a synthetic cannabinoid that was first identified in 2014. This compound has gained attention in the scientific community due to its potent psychoactive effects and potential for abuse. In
Wirkmechanismus
[4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol exerts its effects by binding to the CB1 and CB2 receptors in the brain and peripheral tissues. This binding results in the activation of intracellular signaling pathways, leading to the release of neurotransmitters and modulation of neuronal activity. [4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol has been shown to have a higher affinity for the CB1 receptor than the CB2 receptor, which may contribute to its potent psychoactive effects.
Biochemical and Physiological Effects
[4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol produces a range of biochemical and physiological effects, including altered perception, mood, and cognition. Animal studies have shown that [4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol produces hypothermia, catalepsy, and antinociception. In humans, [4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol has been associated with adverse effects such as seizures, agitation, and respiratory depression.
Vorteile Und Einschränkungen Für Laborexperimente
[4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol has several advantages for lab experiments, including its high potency and selectivity for the CB1 and CB2 receptors. However, its potential for abuse and adverse effects limit its use in research. Additionally, the synthesis of [4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol requires specialized equipment and expertise, which may make it difficult to obtain for some researchers.
Zukünftige Richtungen
Future research on [4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol should focus on its potential therapeutic applications, such as its use in the treatment of pain and neurological disorders. Additionally, studies should investigate the long-term effects of [4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol on the brain and peripheral tissues, as well as its potential for abuse and addiction. Finally, research should explore the development of safer and more effective synthetic cannabinoids for research and therapeutic use.
Synthesemethoden
[4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol is synthesized through a multi-step process that involves the use of various reagents and solvents. The synthesis begins with the reaction of 4-methoxyphenylacetonitrile with 3-methyl-2-butanone in the presence of sodium ethoxide. This reaction yields 4-(4-methoxyphenyl)-3-methylbutanenitrile, which is then converted to 4-(4-methoxyphenyl)-3-methylbutan-1-ol through a reduction reaction using lithium aluminum hydride. The final step involves the reaction of 4-(4-methoxyphenyl)-3-methylbutan-1-ol with cyclohexanone in the presence of trifluoroacetic acid, which yields [4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol.
Wissenschaftliche Forschungsanwendungen
[4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol has been used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system and their potential for abuse. In vitro studies have shown that [4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol has a high affinity for the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabinoids. Animal studies have demonstrated that [4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol produces potent psychoactive effects, including hypothermia, catalepsy, and antinociception.
Eigenschaften
IUPAC Name |
[4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-12-9-13(2)19(10-20)11-22-18(17(12)14(19)3)15-5-7-16(21-4)8-6-15/h5-9,13-14,17-18,20H,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYHUHMMBLCXKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(C2C(C1(COC2C3=CC=C(C=C3)OC)CO)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3R*,4R*)-1-[3-(benzyloxy)benzyl]-4-(4-morpholinyl)-3-piperidinol](/img/structure/B4926667.png)

![1,7,7-trimethyl-3-[(methylimino)methyl]bicyclo[2.2.1]heptan-2-ol](/img/structure/B4926679.png)
![2-[(4-chlorophenyl)thio]-N'-(1-ethylpropylidene)propanohydrazide](/img/structure/B4926693.png)

![5-{3-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4926699.png)

![(3S)-1-[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-pyrrolidinol](/img/structure/B4926728.png)
![N-{2-[4-(1-naphthoylamino)phenyl]-4-phenyl-6-quinazolinyl}-1-naphthamide](/img/structure/B4926729.png)
![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B4926741.png)

